1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one
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Overview
Description
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline moiety
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multi-step reactions. One common synthetic route includes the initial formation of a thiazole ring, followed by the construction of the quinazoline unit. The reaction conditions often involve the use of bromine or iodine in glacial acetic acid at room temperature, leading to the formation of the desired compound in high yields . Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy positions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Scientific Research Applications
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one can be compared with other similar compounds, such as:
2-Hydroxy-5-methoxyacetophenone: This compound shares the hydroxy and methoxy substituents but lacks the thiazole and quinazoline rings.
Thiazolopyrimidines: These compounds have a similar thiazole ring but differ in the fused ring system and substituents.
Benzothiazoloquinazolines: These compounds are structurally related but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H12N2O3S/c1-22-10-6-7-15(20)12(8-10)14-9-23-17-18-16(21)11-4-2-3-5-13(11)19(14)17/h2-9,20H,1H3 |
InChI Key |
MVJNFCYMKVHSRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CSC3=NC(=O)C4=CC=CC=C4N23 |
Origin of Product |
United States |
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